molecular formula C12H20O B14360445 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one CAS No. 93175-57-6

3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B14360445
CAS No.: 93175-57-6
M. Wt: 180.29 g/mol
InChI Key: RAMRLZYWUDLWNU-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one, also known as 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with the molecular formula C13H22O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of cyclopentadiene with noncyclic olefins such as isobutylene. This reaction forms bicyclo[2.2.1]heptene derivatives, which are then isomerized in the presence of an isomerization catalyst to produce the desired bicyclic ketone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, resulting in the formation of final products. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique reactivity and interactions with other molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

93175-57-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H20O/c1-12(2,3)7-10-8-4-5-9(6-8)11(10)13/h8-10H,4-7H2,1-3H3

InChI Key

RAMRLZYWUDLWNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1C2CCC(C2)C1=O

Origin of Product

United States

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